5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a derivative of dibenzofuran, characterized by the presence of a hydroxyl group at the 4th position and a hexahydro structure, indicating the saturation of the benzene rings.
Vorbereitungsmethoden
The synthesis of 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol can be achieved through various synthetic routes. One common method involves the reduction of dibenzofuran derivatives under specific reaction conditions. For instance, the reduction of 4-dibenzofuranol using hydrogenation techniques can yield the desired compound . Industrial production methods may involve catalytic hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-dibenzofuranone, while reduction with LiAlH4 can produce fully saturated hexahydrodibenzo[b,d]furan derivatives .
Wissenschaftliche Forschungsanwendungen
5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Wirkmechanismus
The mechanism of action of 5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act on the GABAA receptor and 5-HT2 receptor, influencing neurotransmission and exhibiting anticonvulsant effects . The compound’s structure allows it to modulate these receptors, leading to changes in neuronal activity and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol can be compared with other similar compounds, such as:
4-Dibenzofuranol: This compound lacks the hexahydro structure, making it less saturated and potentially less stable under certain conditions.
3,4,6,7,8,9-Hexahydrodibenzo[b,d]furan-1-(2H)-one oxime: This derivative has been studied for its anticonvulsant activity and shares structural similarities with this compound.
The uniqueness of this compound lies in its specific hydroxyl group placement and hexahydro structure, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14O2 |
---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5a,6,7,8,9,9a-hexahydrodibenzofuran-4-ol |
InChI |
InChI=1S/C12H14O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,8,11,13H,1-2,4,7H2 |
InChI-Schlüssel |
XOWRAZMTMKWPJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3=C(O2)C(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.